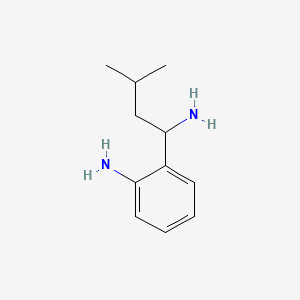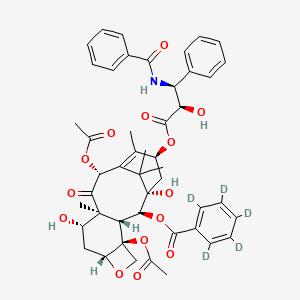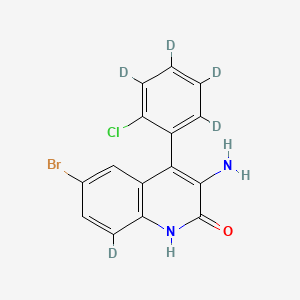
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Applications De Recherche Scientifique
1. Inhibitor of Farnesyl Protein Transferase
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 is related to compounds like R115777, which is a potent and selective inhibitor of farnesyl protein transferase. This inhibition has significant antitumor effects in vivo following oral administration in mice (Venet, End, & Angibaud, 2003).
2. Antiviral and Cytotoxic Activities
Similar compounds have been synthesized for antiviral and cytotoxic purposes. For example, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones showed potent antiviral activity against vaccinia virus and exhibited cytotoxic concentrations in anti-HIV studies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
3. Synthesis of Derivatives for Pharmacological Studies
These compounds are used in the synthesis of various derivatives for pharmacological studies. For instance, reactions of quinoxaline derivatives with different reagents lead to the formation of compounds with potential pharmacological applications (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
4. Optical and Electrical Properties for Material Science
The optical and electrical properties of similar quinoline derivatives, like 4H-pyrano[3,2-c] quinoline, have been studied, revealing their potential application in material science, particularly in thin-film fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
5. Fluorescence Derivatization in Analytical Chemistry
Derivatives of quinolinone have been used as fluorescence derivatization reagents in high-performance liquid chromatography, which demonstrates their potential application in analytical chemistry (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
6. Potential Use in Photodiode Fabrication
Studies on the photovoltaic properties of quinoline derivatives indicate their potential use in the fabrication of organic–inorganic photodiodes, important in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
7. Investigating Antimalarial Properties
Research on pyrimido[5,4-c]quinolines and related quinolines has explored their potential as antimalarial agents, although they were found to be inactive in some cases (Nasr, Nabih, & Burckhalter, 1978).
8. Development of Fluorescent Probes
A study on 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorescent probes demonstrates their application in the rapid detection of H2O2, highlighting their utility in analytical and diagnostic procedures (Cai, Kuang, Pan, Liu, & Jiang, 2015).
Propriétés
IUPAC Name |
3-amino-6-bromo-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-8-deuterio-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)/i1D,2D,3D,4D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPHLIAWRAZJSH-SNOLXCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC2=C1NC(=O)C(=C2C3=C(C(=C(C(=C3Cl)[2H])[2H])[2H])[2H])N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

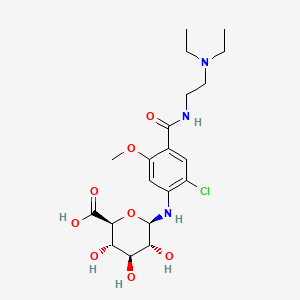
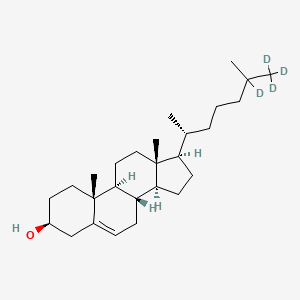

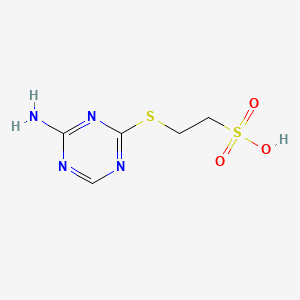
![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)
![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)

